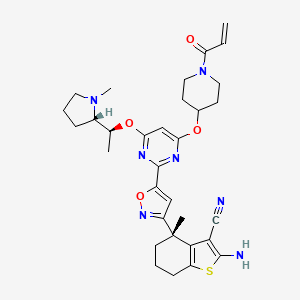
Egfr-IN-71
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-71 is a novel compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
Preparation Methods
The preparation of Egfr-IN-71 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr-IN-71 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Egfr-IN-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell biology research to understand the role of EGFR in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress or have mutated EGFR.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mechanism of Action
Egfr-IN-71 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of specific tyrosine residues within the receptor’s intracellular domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .
Comparison with Similar Compounds
Egfr-IN-71 is compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but differ in their chemical structure, potency, and specificity. For example:
Gefitinib: An EGFR inhibitor that binds to the ATP-binding site of the enzyme.
Erlotinib: Similar to gefitinib but with different pharmacokinetic properties.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutation-positive non-small cell lung cancer
This compound is unique in its specific binding affinity and inhibitory effects on EGFR, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H9ClIN3 |
|---|---|
Molecular Weight |
405.62 g/mol |
IUPAC Name |
N-(4-chloro-3-ethynylphenyl)-7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C16H9ClIN3/c1-2-10-7-12(4-6-14(10)17)21-16-13-5-3-11(18)8-15(13)19-9-20-16/h1,3-9H,(H,19,20,21) |
InChI Key |
NLIGPBIDARIYKE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


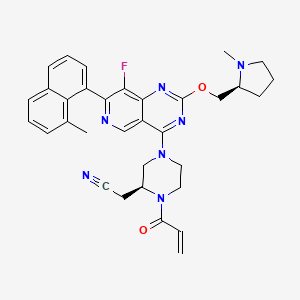
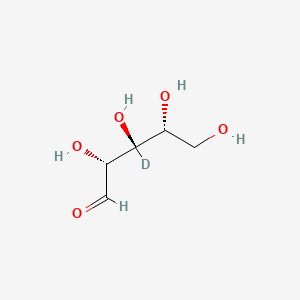

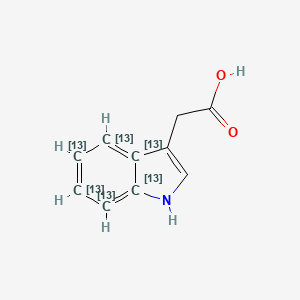

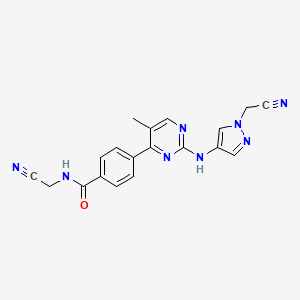

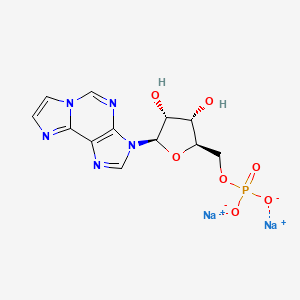
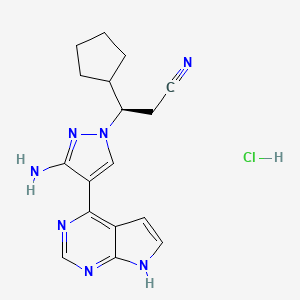
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
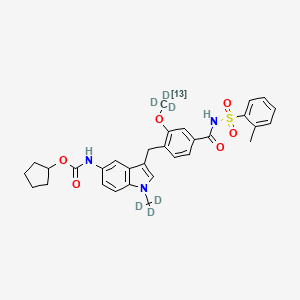
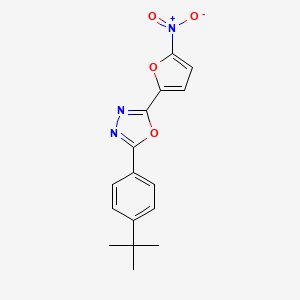
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
